3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid - 1866708-64-6

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Catalog Number: EVT-2957070
CAS Number: 1866708-64-6
Molecular Formula: C15H19NO5
Molecular Weight: 293.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzyl (2S)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate

  • Compound Description: This compound, denoted as (S,S)-11 in the source paper, was synthesized and studied using 2D proton NMR. The research focused on understanding the conformational behavior of the proline peptide bond within the molecule. []
  • Relevance: This compound shares a similar core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, particularly the presence of a dihydrobenzopyran/benzoxazine moiety and a carboxylate group. The key difference lies in the substitution pattern and the presence of a pyrrolidine ring instead of a tert-butoxycarbonyl amino group in (S,S)-11. []

Benzyl (2S)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate

  • Compound Description: Similar to the previous compound, this molecule, referred to as (S,S)-9, was also part of the 2D proton NMR study investigating the conformation of the proline peptide bond. []
  • Relevance: This compound exhibits a high degree of structural similarity to 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. It features a comparable dihydrobenzopyran/benzoxazine core structure and a carboxylate group. The variations are mainly in the substitution pattern and the presence of a pyrrolidine ring in place of the tert-butoxycarbonyl amino group found in the target compound. []

(2S)-1-[[(2S)-6-Amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylic acid

  • Compound Description: Identified as (S,S)-3 in the study, this compound represents a derivative of (S,S)-11 where the nitro group is reduced to an amino group and the benzyl ester is hydrolyzed to a carboxylic acid. []
  • Relevance: This compound exhibits a close structural relationship with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, sharing the core dihydrobenzopyran/benzoxazine moiety and a carboxylic acid group. The main distinctions lie in the substitution pattern and the presence of a pyrrolidine ring in (S,S)-3 instead of the tert-butoxycarbonyl amino group in the target compound. []
  • Compound Description: Analogous to the previous compound, this molecule, designated as (S,S)-4, is derived from (S,S)-9 by reducing the nitro group to an amino group and hydrolyzing the benzyl ester to a carboxylic acid. []
  • Relevance: Similar to the other benzoxazinylcarbonyl pyrrolidinecarboxylic acids, this compound maintains a close structural relationship with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, primarily due to the shared dihydrobenzopyran/benzoxazine core structure and the carboxylic acid functionality. The differences are mainly in the specific substitution pattern and the presence of a pyrrolidine ring replacing the tert-butoxycarbonyl amino group of the target compound. []

Benzyl (2R)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate and Benzyl (2R)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate

  • Compound Description: These compounds, (R,S)-11 and (R,S)-9, are diastereomers of (S,S)-11 and (S,S)-9, respectively, featuring an opposite stereochemistry at the pyrrolidine ring. They exhibited different conformational behavior compared to their (S,S) counterparts. []
  • Relevance: As diastereomers, they share the same core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, including the dihydrobenzopyran/benzoxazine moiety and the carboxylate group. The differences lie in the stereochemistry at one chiral center, the substitution pattern, and the presence of a pyrrolidine ring instead of a tert-butoxycarbonyl amino group. []

(2R)-1-[[(2S)-6-Amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylic acid and (2R)-1-[[(2S)-7-Amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylic acid

  • Compound Description: Designated as (R,S)-3 and (R,S)-4, these compounds represent the corresponding amino acid derivatives of (R,S)-11 and (R,S)-9, respectively. []
  • Relevance: As diastereomers of their (S,S) counterparts, these compounds are structurally related to 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. The shared features include the dihydrobenzopyran/benzoxazine core, the carboxylic acid functionality, and the overall connectivity of the molecule. The main distinctions are the opposite stereochemistry at a specific chiral center, the variation in the substituents, and the presence of a pyrrolidine ring instead of a tert-butoxycarbonyl amino group. []
  • Compound Description: This refers to a class of compounds used as molecular tools for the design of peptidomimetics, specifically fibrinogen receptor antagonists. []
  • Relevance: These templates share a similar core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, featuring a dihydrobenzoxazine moiety linked to a proline group via a carbonyl bridge. The main differences lie in the specific substitution pattern on the benzoxazine ring and the absence of a tert-butoxycarbonyl group in the templates. The shared structural features highlight the potential for designing peptidomimetics based on the core scaffold of 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. []

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid

  • Compound Description: This compound (compound 1 in the paper) is a selective matrix metalloproteinase 13 (MMP-13) inhibitor with potential for intra-articular treatment of osteoarthritis. It exhibits long joint durability, effective cartilage penetration, minimal systemic exposure, and notable efficacy. []
  • Relevance: While this compound possesses a more complex structure, it shares the 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine moiety with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. This shared substructure suggests that modifications around the dihydrobenzopyran/benzoxazine core can lead to diverse biological activities. []
  • Compound Description: This compound acts as an allosteric HIV-1 integrase inhibitor (ALLINI), belonging to a new class of potential antiretroviral therapies with a unique mechanism of action and drug resistance profile. It selectively promotes higher-order multimerization of inactive integrase. []
  • Relevance: This compound incorporates the 3,4-dihydro-2H-1-benzopyran moiety found in 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, highlighting the significance of this structural element in developing biologically active compounds, particularly in the context of integrase inhibitors. []

(2S)-tert-Butoxy[3-(3,4-dihydro-2H-1-benzopyran-6-yl)-1-phenylisoquinolin-4-yl]acetic acid

  • Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI), similar in structure and function to compound 6l. []
  • Relevance: This compound also incorporates the 3,4-dihydro-2H-1-benzopyran moiety found in 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, further emphasizing the importance of this structural motif in developing effective integrase inhibitors. []

2-(tert-Butoxy)-2-[3-(3,4-dihydro-2H-1-benzopyran-6-yl)-6-methanesulfonamido-2,3',4',5-tetramethyl-[1,1'-biphenyl]-4-yl]acetic acid

  • Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI). It forms a complex with the HIV-1 integrase catalytic core domain, inhibiting its activity. []
  • Relevance: Similar to the previous two compounds, this ALLINI includes the 3,4-dihydro-2H-1-benzopyran unit also present in 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. This recurring presence further strengthens the association of the dihydrobenzopyran scaffold with the development of allosteric HIV-1 integrase inhibitors. []

7-[3-(4-Acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8- propyl-2H-1-benzopyran-2-carboxylic acid (SC-41930)

  • Compound Description: This compound is a leukotriene B4 (LTB4) receptor antagonist. It effectively attenuated the influx of neutrophils and the associated LTB4 biosynthesis in a zymosan-induced mouse peritoneal inflammation model. []
  • Relevance: SC-41930 shares a similar core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, particularly the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid moiety. This structural similarity suggests a potential link between this core structure and anti-inflammatory activity, specifically through LTB4 receptor antagonism. []

Properties

CAS Number

1866708-64-6

Product Name

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid

Molecular Formula

C15H19NO5

Molecular Weight

293.319

InChI

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

YTJPMLGYZLYTAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.